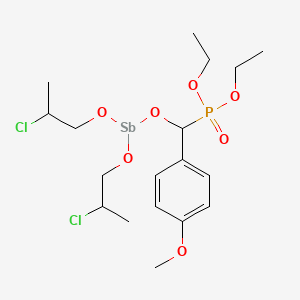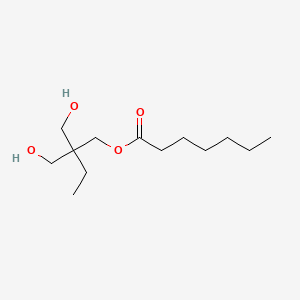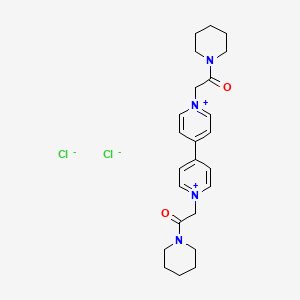![molecular formula C13H10N4 B14154869 6-[(E)-2-phenylethenyl]-9H-purine CAS No. 52605-93-3](/img/structure/B14154869.png)
6-[(E)-2-phenylethenyl]-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-styryl-9H-purine is a heterocyclic compound that belongs to the purine family Purines are nitrogen-containing compounds that play crucial roles in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA The structure of 6-styryl-9H-purine consists of a purine ring system with a styryl group attached at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-styryl-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Styryl Group Introduction: The styryl group is introduced through a palladium-catalyzed Heck reaction, where a styrene derivative reacts with a halogenated purine compound.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 6-styryl-9H-purine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-styryl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert double bonds or carbonyl groups into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles like amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of 6-styryl-9H-purine.
Reduction: Reduced forms of the styryl group or other functional groups.
Substitution: Substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-styryl-9H-purine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used as a probe to study purine metabolism and the role of purine derivatives in cellular processes.
Chemical Biology: The compound serves as a tool to investigate the mechanisms of enzyme inhibition and the interaction of small molecules with biological macromolecules.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 6-styryl-9H-purine involves its interaction with cellular targets, such as enzymes and nucleic acids. The compound can bind to DNA and interfere with its replication and transcription processes, leading to cell cycle arrest and apoptosis. Additionally, it may inhibit specific enzymes involved in purine metabolism, further disrupting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Morpholino-9H-purine: Similar structure with a morpholino group instead of a styryl group.
6-Amino-9H-purine: Contains an amino group at the 6-position.
Uniqueness of 6-styryl-9H-purine
6-styryl-9H-purine is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with biological targets and increases its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
52605-93-3 |
|---|---|
Molekularformel |
C13H10N4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
6-[(E)-2-phenylethenyl]-7H-purine |
InChI |
InChI=1S/C13H10N4/c1-2-4-10(5-3-1)6-7-11-12-13(16-8-14-11)17-9-15-12/h1-9H,(H,14,15,16,17)/b7-6+ |
InChI-Schlüssel |
IOJAMIUGZRIQGH-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=C3C(=NC=N2)N=CN3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=C3C(=NC=N2)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14154786.png)
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14154793.png)
![5-(3,3-Dimethyl-2-oxobutyl)-5,6,7,8-tetrahydro-4-methoxy-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium](/img/structure/B14154797.png)



![2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14154828.png)


![tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14154848.png)

![3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14154861.png)
![(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14154875.png)

